![molecular formula C5H11NO2S B3328617 L-Methionine-methyl-13C CAS No. 49705-26-2](/img/structure/B3328617.png)
L-Methionine-methyl-13C
Overview
Description
L-Methionine-methyl-13C is a sulfur-containing amino acid that is commonly used for isotopic labeling of methyl groups in methionine residues of proteins for NMR spectroscopy studies . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .
Synthesis Analysis
The synthesis of L-Methionine-methyl-13C involves the use of a 13C-methyl-group-labeled methionine precursor . This precursor is incorporated into the SH2 domain of the protein PLC-γ1 . The synthesis process also involves the use of methionine synthase, which has a strong normal 13C kinetic isotope effect .Molecular Structure Analysis
The molecular structure of L-Methionine-methyl-13C is represented by the linear formula: 13CH3SCH2CH2CH(NH2)CO2H . It has a molecular weight of 150.20 .Chemical Reactions Analysis
L-Methionine-methyl-13C is involved in various chemical reactions. It is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline . The methylation process involves the use of methionine synthase .Scientific Research Applications
Isotopic Labeling for NMR Spectroscopy Studies
L-Methionine-methyl-13C is commonly used for the isotopic labeling of methionine protein residues for NMR spectroscopy studies . This allows researchers to study the structure and dynamics of proteins at the atomic level, providing valuable insights into their function and interactions .
Methyl-Group Donor
Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline . This plays a crucial role in many biological processes, including the synthesis of proteins and other biomolecules .
Biomolecular NMR
In the field of biomolecular NMR, L-Methionine-methyl-13C is used to study the structure, dynamics, and interactions of biomolecules . This can help in understanding the molecular mechanisms underlying various biological processes .
Metabolism Studies
L-Methionine-methyl-13C can be used in metabolism studies . By tracking the incorporation of the 13C label into metabolic products, researchers can gain insights into metabolic pathways and their regulation .
Metabolomics
In metabolomics, L-Methionine-methyl-13C can be used to trace the fate of methionine in metabolic pathways . This can help in identifying metabolic markers and understanding the role of methionine metabolism in various diseases .
Proteomics
In proteomics, L-Methionine-methyl-13C can be used for the isotopic labeling of proteins . This can facilitate the identification and quantification of proteins in complex mixtures, aiding in the study of protein expression, modification, and interaction .
Mechanism of Action
Target of Action
L-Methionine-methyl-13C is a sulfur-containing amino acid that is commonly used for isotopic labeling of methyl groups in methionine residues of proteins . Methionine is a common methyl-group donor to various substrates, such as creatine, epinephrine, ergosterol, and choline .
Mode of Action
L-Methionine-methyl-13C interacts with its targets by donating its methyl group. This process is crucial in various biochemical reactions, including the methylation of certain proteins .
Biochemical Pathways
The primary biochemical pathway affected by L-Methionine-methyl-13C is the methionine cycle, which is part of one-carbon metabolism . In this cycle, methionine donates its methyl group to substrates, becoming homocysteine. Homocysteine can then be remethylated to regenerate methionine, completing the cycle .
Pharmacokinetics
It is known that methionine is absorbed in the small intestine and distributed throughout the body, where it can be incorporated into proteins or participate in the methionine cycle .
Result of Action
The donation of the methyl group from L-Methionine-methyl-13C results in the methylation of its target substrates. This methylation can have various effects, depending on the substrate. For example, the methylation of DNA can affect gene expression, while the methylation of proteins can affect their function .
Action Environment
The action of L-Methionine-methyl-13C can be influenced by various environmental factors. For example, the availability of other nutrients, such as vitamins B6 and B12, can affect the efficiency of the methionine cycle . Additionally, the pH and temperature of the environment can affect the stability of L-Methionine-methyl-13C .
Future Directions
The use of L-Methionine-methyl-13C in research is expected to continue, particularly in the field of protein structural analysis . It has been used in untargeted NMR metabolomics of two mouse tumor models, revealing markedly different global methylomes for the models . This technique gave access to the non-DNA methylome and provided clues to a methyl metabolism shift during tumor progression .
properties
IUPAC Name |
(2S)-2-amino-4-(113C)methylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-YWQIHCTDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]SCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Methionine-methyl-13C | |
CAS RN |
49705-26-2 | |
Record name | L-Methionine-methyl-13c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-METHIONINE-METHYL-13C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55YCX1IL8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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